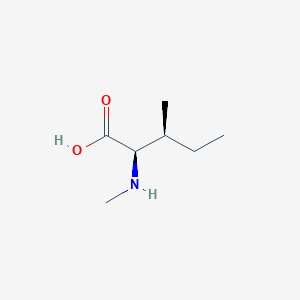

D-Alloisoleucine, N-methyl-

Description

Contextualization as a Modified Stereoisomer of Isoleucine in Biochemical Systems

Isoleucine is one of the four amino acids that possess two stereogenic centers, which gives rise to four possible stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. rsc.orghmdb.cawikipedia.org The "allo" designation indicates a difference in the stereochemistry at the beta-carbon. hmdb.cawikipedia.org N-methyl-D-alloisoleucine is a stereoisomer of isoleucine with the D-configuration at the alpha-carbon and the allo-configuration, specifically the (2R,3S) absolute stereochemistry. smolecule.com Furthermore, it has a methyl group attached to the amino nitrogen. ontosight.ai

While D-amino acids are less common in higher organisms than their L-counterparts, they play significant roles in various biological systems, particularly in microorganisms. researchgate.net The presence of a D-amino acid can confer resistance to degradation by enzymes that typically break down peptides composed of L-amino acids. smolecule.com N-methylation, the addition of a methyl group to the amine nitrogen, is another modification that can significantly impact a peptide's conformation and biological activity, often enhancing its stability against proteolysis. smolecule.com

Significance in Specialized Biological and Synthetic Pathways

The significance of N-methyl-D-alloisoleucine and its close relatives is evident in the biosynthesis of certain natural products. For instance, studies on the antibiotic actinomycin (B1170597) have investigated the biogenetic origins of its D-isoleucine and N-methyl-L-alloisoleucine residues. nih.govnih.govasm.org Research using radiolabeled isoleucine stereoisomers has shown that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can serve as precursors for these components in Streptomyces antibioticus. nih.govnih.govasm.org This highlights the existence of enzymatic pathways capable of modifying isoleucine isomers, including N-methylation and epimerization, which are crucial for the synthesis of these complex bioactive molecules. nih.govnih.govasm.org

In synthetic chemistry, particularly in peptide synthesis, protected forms of N-methyl-D-alloisoleucine, such as Boc-N-Me-D-Allo-Ile-OH and Fmoc-N-methyl-D-allo-isoleucine, are valuable building blocks. smolecule.comchemimpex.com The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups are essential for controlling the reactivity of the amino group during the stepwise construction of peptide chains. smolecule.comscbt.com The use of N-methyl-D-alloisoleucine in synthesizing peptidomimetics—molecules that mimic the structure and function of natural peptides—can lead to compounds with enhanced pharmacokinetic properties, such as increased stability and altered interactions with biological targets. smolecule.com The synthesis of D-alloisoleucine itself can be achieved through various methods, including the stereospecific inversion of L-isoleucine's configuration or the enzymatic resolution of epimeric mixtures. smolecule.comrsc.orgrsc.org

Overview of Research Domains and Open Questions

Research involving N-methyl-D-alloisoleucine and its derivatives primarily falls into the following domains:

Natural Product Biosynthesis: Elucidating the enzymatic pathways that lead to the formation of N-methylated and D-amino acid residues in microbial metabolites like actinomycin. nih.govnih.govasm.org

Peptide and Peptidomimetic Synthesis: Utilizing protected forms of N-methyl-D-alloisoleucine as building blocks to create novel peptides with potentially enhanced therapeutic properties, such as improved stability and bioactivity. smolecule.comchemimpex.com

Medicinal Chemistry: Exploring how the incorporation of this unnatural amino acid into peptide structures influences their pharmacological profiles, including their interactions with protein targets. smolecule.com

Structural Biology and Spectroscopy: Using techniques like NMR spectroscopy to differentiate between isoleucine and allo-isoleucine stereoisomers and to study the conformational effects of N-methylation on peptide backbones. rsc.org

Several open questions remain in the study of N-methyl-D-alloisoleucine:

What are the precise enzymatic mechanisms and the full range of enzymes responsible for the N-methylation and epimerization of isoleucine isomers in biological systems?

Beyond its role as a precursor in actinomycin biosynthesis, does N-methyl-D-alloisoleucine or its close isomers have other direct biological functions in microorganisms or other life forms?

What is the full potential of incorporating N-methyl-D-alloisoleucine into therapeutic peptides, and what specific advantages might it offer over other natural or unnatural amino acids in drug design?

How does the unique stereochemistry and N-methylation of this compound precisely alter the three-dimensional structure and binding affinities of peptides into which it is incorporated?

Further research in these areas will continue to shed light on the unique properties and potential applications of this modified amino acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-3-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPIYJQBLVDRRI-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Structural Biology Investigations

Diastereomeric Relationships and Chirality with Isoleucine and Alloisoleucine Analogues

Isoleucine is distinguished by the presence of two chiral centers, the α-carbon (Cα) and the β-carbon (Cβ). This results in four possible stereoisomers. The addition of a methyl group to the amino nitrogen does not alter the configuration at these two centers. Therefore, N-methyl-D-alloisoleucine maintains the (2R,3S) absolute stereochemistry of its parent compound, D-alloisoleucine. smolecule.comnih.gov

The stereochemical relationships between the N-methylated isoleucine analogues mirror those of their non-methylated counterparts. N-methyl-D-alloisoleucine (2R,3S) is the enantiomer of N-methyl-L-alloisoleucine (2S,3R). Its diastereomers include N-methyl-L-isoleucine (2S,3S) and N-methyl-D-isoleucine (2R,3R). Diastereomers, having different configurations at one or more, but not all, of their chiral centers, exhibit distinct physical properties and can often be separated by techniques such as high-performance liquid chromatography (HPLC), sometimes employing chiral labeling reagents. jst.go.jp

| Compound Name | Abbreviation | α-Carbon Configuration (C2) | β-Carbon Configuration (C3) | Relationship to N-methyl-D-alloisoleucine |

|---|---|---|---|---|

| N-methyl-D-alloisoleucine | N-Me-D-aIle | R | S | Reference Compound |

| N-methyl-L-alloisoleucine | N-Me-L-aIle | S | R | Enantiomer |

| N-methyl-L-isoleucine | N-Me-L-Ile | S | S | Diastereomer |

| N-methyl-D-isoleucine | N-Me-D-Ile | R | R | Diastereomer |

Conformational Analysis and its Influence on Molecular Recognition and Biochemical Interactions

The conformational landscape of a peptide is significantly altered by the N-methylation of an amino acid residue. The replacement of the amide proton with a methyl group has two primary consequences: the elimination of the hydrogen bond donor capability of the amide nitrogen and the introduction of additional steric bulk. smolecule.comlatrobe.edu.au This steric hindrance can restrict the allowable values for the peptide backbone dihedral angles (phi, φ, and psi, ψ), thereby influencing the local and global conformation of a peptide chain.

While restricting backbone flexibility in some ways, N-methylation can also introduce a different type of flexibility by lowering the energy barrier for the cis-trans isomerization of the peptide bond. researchgate.netrsc.org This can allow for conformational transitions not as readily accessible to non-methylated peptides. Studies on dipeptides containing D-alloisoleucine have revealed that the change in chirality at the α-carbon has a more significant impact on the side-chain conformation than on the peptide backbone. nih.gov

These conformational changes directly impact molecular recognition and biochemical interactions. The specific (2R,3S) configuration, combined with the N-methyl group, makes N-methyl-D-alloisoleucine a valuable tool in medicinal chemistry. Protected forms of the compound, such as Boc-N-Me-D-Allo-Ile-OH, are utilized in the synthesis of peptidomimetics. smolecule.comchemimpex.com These synthetic peptides, incorporating N-methyl-D-alloisoleucine, can be used as probes to investigate the specific roles of stereochemistry and N-methylation in protein-ligand binding. The altered conformation and lack of a hydrogen bond donor can change binding affinity and selectivity for biological targets compared to peptides containing other isoleucine stereoisomers. smolecule.com An example of the biological significance of N-methylated isoleucine analogues is found in the actinomycins, a class of potent antibiotics, which contain N-methyl-L-alloisoleucine as a key residue. nih.govasm.org

Theoretical and Computational Approaches for Structural Elucidation and Interaction Prediction

A variety of theoretical and computational methods are employed to understand the structure and behavior of N-methyl-D-alloisoleucine and its impact on peptides. These approaches provide insights that can be difficult to obtain through experimental means alone.

Key Computational Methods:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of N-methylated amino acids. Studies have shown that N-methylation can increase lipophilicity and alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which affects the molecule's reactivity. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of peptides containing N-methyl-D-alloisoleucine over time. nih.gov These simulations can predict preferred conformations in different solvent environments and analyze the influence of N-methylation on peptide folding and stability.

X-ray Crystallography: This experimental technique provides high-resolution, three-dimensional structures of molecules in their crystalline state. X-ray diffraction studies of dipeptides containing D-alloisoleucine have yielded precise data on bond lengths, bond angles, and the preferred conformations of the side chain. nih.gov Similarly, the crystal structure of a molecular compound formed by N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine has been determined, offering insights into how these diastereomers pack together. tandfonline.comresearchgate.net

Spectroscopic Analysis coupled with Computation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate between isoleucine and allo-isoleucine diastereomers. researchgate.net When combined with computational modeling, tandem mass spectrometry (MS/MS) can also distinguish between these isomers by rationalizing their unique fragmentation patterns under collision-induced dissociation. rsc.org

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of D-Alloisoleucine and its N-Methylated Derivatives

The controlled synthesis of D-alloisoleucine is paramount for the subsequent N-methylation to yield the target compound. Key methodologies involve leveraging the stereospecificity of enzymes or employing chiral auxiliaries and catalysts in asymmetric synthesis.

Enzymatic Resolution Techniques

Enzymatic resolution offers a powerful tool for separating diastereomeric mixtures, capitalizing on the high stereoselectivity of enzymes.

A significant advancement in the synthesis of D-alloisoleucine involves the use of D-hydantoinase. This enzymatic process begins with the conversion of L-isoleucine into its corresponding hydantoin (B18101). google.com Under specific conditions, this conversion can lead to an epimeric mixture of L-isoleucine hydantoin and D-alloisoleucine hydantoin. google.com The subsequent crucial step employs a D-hydantoinase, an enzyme that stereoselectively hydrolyzes the D-allo-isoleucine hydantoin within the mixture to form N-carbamoyl-D-allo-isoleucine. google.comgoogle.com

A key feature of this method is the deliberate implementation of conditions that permit the simultaneous epimerization of the chiral center at the C-5 position of the hydantoin ring. google.com This dynamic kinetic resolution process allows for the continuous conversion of the L-isoleucine hydantoin into the D-allo-isoleucine hydantoin, which is then immediately hydrolyzed by the D-hydantoinase. google.comgoogle.com This approach can theoretically convert nearly all of the starting L-isoleucine hydantoin into the desired N-carbamoyl-D-allo-isoleucine, with conversion rates reaching as high as 95%. google.com The resulting N-carbamoyl-D-allo-isoleucine can then be chemically or enzymatically decarbamoylated to yield D-alloisoleucine with high optical purity. google.comgoogle.com

| Parameter | Optimal Conditions |

| pH | 7.5 - 11.5 |

| Temperature (°C) | 10 - 80 |

| Enzyme | D-hydantoinase |

| Starting Material | L-isoleucine hydantoin |

| Product | N-carbamoyl-D-allo-isoleucine |

| Potential Conversion | >95% |

This table summarizes the optimal reaction conditions for the D-hydantoinase-mediated conversion.

Acylase enzymes provide another effective method for the resolution of diastereomeric mixtures of isoleucine derivatives. One established approach involves the acetylation of L-isoleucine, which, under certain conditions, also induces epimerization at the C-2 carbon, resulting in a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. rsc.org This mixture of acetylated diastereomers can then be subjected to enzymatic resolution using an acylase, such as hog kidney acylase. rsc.org The acylase selectively hydrolyzes one of the diastereomers, allowing for the separation of the desired D-alloisoleucine derivative.

Another chemo-enzymatic strategy involves the selective hydrolysis of a mixture of D-alloisoleucine and L-isoleucine derivatives using the enzyme alcalase. This method allows for the recovery of the D-allo stereoisomer in excellent diastereomeric excess and yield. For instance, N-formyl-D-allo-isoleucine benzyl (B1604629) ester can be obtained through the enzymatic hydrolysis of the corresponding diastereoisomeric mixture. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution steps.

An effective asymmetric synthesis of D-alloisoleucine can be achieved starting from the readily available and inexpensive chiral precursor, (S)-2-methylbutan-1-ol. rsc.orgresearchgate.net This approach synthesizes an epimeric mixture of L-isoleucine and D-alloisoleucine from the chiral alcohol, which is then resolved enzymatically to isolate the desired D-alloisoleucine. rsc.org This method provides a practical and efficient pathway to the target amino acid. researchgate.net

The Strecker synthesis, a classic method for producing α-amino acids, can be rendered asymmetric to yield enantiomerically enriched products. wikipedia.org This is a versatile method for the synthesis of racemic α-amino acids through the reaction of an imine or its equivalent with hydrogen cyanide, followed by nitrile hydrolysis. nih.gov Asymmetric versions of the Strecker reaction have been developed using stoichiometric chiral reagents, which have been successfully applied on various scales for preparing enantiomerically enriched α-amino acids. nih.gov

Recent advancements have focused on catalytic asymmetric Strecker syntheses. These methods employ a chiral catalyst to control the stereochemistry of the cyanide addition to an imine. wikipedia.orgsigmaaldrich.com For instance, chiral amido-thiourea catalysts have been shown to be effective in the hydrocyanation step, leading to highly enantiomerically enriched non-proteinogenic amino acids. nih.gov These catalysts are robust and compatible with aqueous cyanide salts, making the process adaptable for larger-scale synthesis. nih.gov The diastereoselective Strecker reaction can also be achieved using chiral auxiliaries, such as (R)-phenylglycine amide, which can lead to the selective precipitation of one diastereomer. nih.gov

| Approach | Key Feature |

| Stoichiometric Chiral Reagents | Use of a chiral molecule in a 1:1 ratio with the substrate. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. |

This table outlines different strategies within the asymmetric Strecker synthesis.

Epimerization and Diastereomeric Mixture Separation

D-Alloisoleucine is a diastereomer of the more common amino acid, L-isoleucine. wikipedia.org The synthesis of D-alloisoleucine, and by extension its N-methylated derivative, often begins with the epimerization of L-isoleucine. google.comrsc.org Isoleucine possesses two chiral centers, at the alpha (C2) and beta (C3) carbons. Under ordinary conditions, the C3 carbon is not readily isomerized; however, the C2 carbon can be epimerized, converting L-isoleucine (2S, 3S) into a mixture that includes D-alloisoleucine (2R, 3S). google.comrsc.org This epimerization can be achieved through methods such as heating L-isoleucine in the presence of a C1-C5 saturated lower fatty acid and salicylaldehyde (B1680747) or by converting L-isoleucine to its hydantoin derivative and inducing epimerization at the C5 position of the hydantoin ring, which corresponds to the C2 position of the amino acid. google.comgoogle.com

Once an epimeric mixture of L-isoleucine and D-alloisoleucine is generated, the critical step is the separation of these diastereomers. rsc.org Various methodologies have been developed to achieve this resolution.

Enzymatic Resolution: A common strategy involves the N-acetylation of the diastereomeric mixture. rsc.orgelectronicsandbooks.com The resulting mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine can then be treated with an enzyme, such as hog kidney acylase. rsc.orgelectronicsandbooks.com This enzyme selectively hydrolyzes the acetyl group from N-acetyl-L-isoleucine, leaving N-acetyl-D-alloisoleucine intact. electronicsandbooks.com The resulting free L-isoleucine and the acetylated D-alloisoleucine can then be separated based on their different chemical properties, for example, by extraction with ethyl acetate (B1210297). electronicsandbooks.com

Chemical Resolution via Complex Formation: Another approach involves the formation of diastereomeric complexes with a chiral resolving agent. For instance, (2S, 3S)-tartaric acid derivatives can be combined with the epimer mixture to selectively form a crystalline complex with D-alloisoleucine. google.com This precipitated complex can be isolated and then decomposed, often by treatment with an alcohol, to yield D-alloisoleucine of high optical purity. google.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating stereoisomers. jst.go.jpnih.gov This can be accomplished using chiral stationary phases (chiral columns) that have different affinities for the different diastereomers. jst.go.jp Alternatively, the amino acids can be derivatized with a chiral resolution labeling reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), which converts the diastereomers into new compounds that can be more easily separated on a standard column, like a C18 or a pentabromobenzyl-modified silica (B1680970) gel (PBr) column. jst.go.jpnih.gov

| Method | Principle | Key Reagents/Materials | Reference |

|---|---|---|---|

| Enzymatic Resolution | Selective enzymatic hydrolysis of an N-acyl group from one diastereomer. | Acetic Anhydride, Hog Kidney Acylase | rsc.orgelectronicsandbooks.com |

| Chemical Resolution | Formation of a diastereomeric complex that allows for separation by crystallization. | (2S, 3S)-Tartaric Acid Derivatives | google.com |

| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase. | Chiral Columns | jst.go.jp |

| Derivatization followed by HPLC | Conversion of diastereomers into new, more easily separable compounds. | Chiral Labeling Reagents (e.g., L-FDVDA), C18 or PBr Columns | jst.go.jpnih.gov |

Chemical Derivatization and Amino Group Modification Studies

The introduction of a methyl group onto the alpha-amino nitrogen of D-alloisoleucine is a key chemical transformation. While the biogenesis of N-methylated amino acids occurs enzymatically in nature, such as the formation of N-methyl-l-alloisoleucine residues in actinomycins, chemical synthesis provides versatile routes for research applications. nih.gov General methods for the N-methylation of amino acids can be readily applied to D-alloisoleucine.

One common chemical approach is reductive amination . This typically involves reacting the primary amino group of D-alloisoleucine with formaldehyde (B43269) to form a Schiff base or imine intermediate, which is then reduced in situ to the N-methyl group. A mild reducing agent such as sodium cyanoborohydride is often used for this step. nih.gov Performing the reaction with an excess of formaldehyde can lead to the formation of the N,N-dimethylated product. nih.gov

Another strategy is direct alkylation . This requires initial protection of the amino group to prevent over-methylation and other side reactions. For example, the amino group can be protected with an o-nitrobenzenesulfonyl (o-NBS) group. nih.gov The resulting sulfonamide is then alkylated with a methylating agent, such as methyl iodide (MeI), in the presence of a base. The final step involves the deprotection of the o-NBS group to reveal the N-methylated amino acid. nih.gov The choice of pathway depends on the desired degree of methylation (mono- vs. di-methylation) and compatibility with other functional groups in the molecule.

Modification of the amino group with substituents other than methyl is crucial for various research and synthetic applications, particularly in the context of peptide synthesis and diastereomeric resolution.

N-Acetylation: As previously discussed, N-acetylation is a key step in the enzymatic resolution of D-alloisoleucine from L-isoleucine. rsc.orgelectronicsandbooks.com The reaction is typically carried out by treating the amino acid with acetic anhydride, often in an acetic acid solvent. google.com The resulting N-acetyl-D-alloisoleucine is a stable, crystalline solid that has been investigated for its biological activities, including potential applications in controlling strawberry black root rot. achemblock.commdpi.com

Other N-Substituents: A variety of other protecting groups and substituents can be introduced at the amino position for specific applications.

Fmoc (9-fluorenylmethyloxycarbonyl) group: The compound Fmoc-N-methyl-D-allo-isoleucine is commercially available, indicating its use as a building block in solid-phase peptide synthesis (SPPS). scbt.com The Fmoc group is base-labile and is a standard protecting group for the α-amino group in this context.

Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups: These are also common N-protecting groups in peptide chemistry. The synthesis of N-Boc-isostatine and N-Z-isostatine from D-alloisoleucine has been reported, demonstrating the utility of these derivatives in the synthesis of more complex molecules. electronicsandbooks.com

Phenylmethyl (Benzyl) group: The compound N-(Phenylmethyl)-D-alloisoleucine is another example of an N-substituted derivative available for synthetic purposes. achemblock.com

These modifications are essential for controlling reactivity during multi-step syntheses and for preparing specialized amino acid derivatives for incorporation into peptides and other bioactive molecules.

| N-Substituent | Abbreviation/Name | Primary Application | Reference |

|---|---|---|---|

| Acetyl | Ac | Enzymatic resolution of diastereomers, biological studies. | rsc.orgelectronicsandbooks.commdpi.com |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Protecting group for solid-phase peptide synthesis. | scbt.com |

| tert-butoxycarbonyl | Boc | Protecting group in peptide synthesis and organic synthesis. | electronicsandbooks.com |

| Benzyloxycarbonyl | Z or Cbz | Protecting group in peptide synthesis. | electronicsandbooks.com |

| Phenylmethyl | Bn or Benzyl | Protecting group and synthetic intermediate. | achemblock.com |

Exploratory Chemical Reactions of the N-Methylated Scaffold (e.g., oxidation, reduction, substitution in synthetic contexts)

The N-methylated D-alloisoleucine scaffold possesses several reactive sites that can be targeted in exploratory chemical transformations. The key functional groups are the tertiary amine, the carboxylic acid, and the α-carbon.

Reactions at the Carboxylic Acid: The carboxyl group can undergo standard transformations.

Reduction: The carboxylic acid can be reduced to a primary alcohol. A multi-step approach has been demonstrated for the related N-Boc-D-alloisoleucine, where the carboxylic acid was first activated with carbonyldiimidazole and reacted with the lithium enolate of methyl acetate to form a keto ester. electronicsandbooks.com This intermediate ketone was then stereospecifically reduced with potassium borohydride (B1222165) to a secondary alcohol. electronicsandbooks.com A similar strategy could be applied to the N-methylated scaffold to generate novel amino alcohol derivatives.

Esterification: Standard esterification procedures can be used to convert the carboxylic acid into various esters, which can be useful as protecting groups or as intermediates for further reactions.

Amide Bond Formation: The most significant reaction in a synthetic context is the formation of a peptide bond. As a building block like Fmoc-N-methyl-D-allo-isoleucine, the carboxylic acid is activated (e.g., using HATU or HBTU) and coupled to the amino group of another amino acid or peptide chain during SPPS. scbt.comnih.gov

Reactions involving the Tertiary Amine: The N-methyl group renders the nitrogen a tertiary amine. While generally stable, this group can undergo oxidation under specific conditions, for example, with peroxides or peroxy acids, to form the corresponding N-oxide.

Reactions at the α-Carbon: The proton on the α-carbon is acidic and can be removed by a strong base. This deprotonation can lead to epimerization at the α-center, interconverting N-methyl-D-alloisoleucine and N-methyl-L-isoleucine. rsc.org This reactivity is particularly relevant during peptide coupling reactions, where basic conditions can sometimes lead to a loss of stereochemical integrity. rsc.orgnih.gov The choice of coupling reagents and conditions is therefore critical to minimize this side reaction. nih.gov

Biochemical Roles and Metabolic Pathway Investigations in Research Systems

Precursor Role in the Biogenesis of Other Amino Acids and Analogues

N-methyl-D-alloisoleucine, a non-proteinogenic amino acid, is primarily recognized for its role as an intermediate and precursor in the biosynthesis of other specialized amino acids within certain metabolic pathways. Its formation and subsequent conversion are key steps in the generation of structural diversity in natural products.

Research utilizing radiolabeled compounds has illuminated the metabolic relationships between various stereoisomers of isoleucine in the biosynthesis of actinomycin (B1170597) peptides. Studies have demonstrated that D-alloisoleucine can serve as a precursor for both the D-isoleucine and N-methyl-L-alloisoleucine residues found in actinomycin. nih.govasm.org While the direct precursor role of N-methyl-D-alloisoleucine is less explicitly detailed, the metabolic pathways suggest a close relationship involving epimerization and methylation steps.

The biogenesis pathways indicate that various isoleucine stereoisomers can be interconverted. For instance, L-isoleucine can be isomerized at the alpha-carbon to form D-alloisoleucine. google.com Subsequent N-methylation of D-alloisoleucine would yield N-methyl-D-alloisoleucine. This intermediate can then potentially undergo further enzymatic modification, such as epimerization, to contribute to the pool of other methylated and non-methylated allo-isoleucine and isoleucine residues required for secondary metabolite synthesis. nih.gov

Table 1: Precursor Relationships in Actinomycin Biosynthesis

| Precursor Compound | Biosynthetic Product(s) |

|---|---|

| L-Alloisoleucine | D-Isoleucine, N-Methyl-L-alloisoleucine |

| D-Alloisoleucine | D-Isoleucine, N-Methyl-L-alloisoleucine |

| D-Isoleucine | D-Isoleucine, N-Methyl-L-alloisoleucine |

This table summarizes the established precursor roles of isoleucine stereoisomers in the formation of amino acid residues within actinomycin, based on studies with 14C-labeled compounds. nih.gov

Involvement in Complex Non-Ribosomal Biosynthetic Pathways

N-methylated D-amino acids like N-methyl-D-alloisoleucine are characteristic components of non-ribosomally synthesized peptides (NRPs), particularly in microorganisms. These pathways employ large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs) to assemble complex peptide chains.

The actinomycins are a family of chromopeptide lactone antibiotics produced by various Streptomyces species, with actinomycin D being a clinically used anticancer agent. mdpi.com The peptide side chains of actinomycins are notable for containing unusual amino acids, including D-isoleucine and N-methyl-L-alloisoleucine. nih.gov The biosynthesis of these peptides is a classic example of an NRPS-mediated pathway.

In species like Streptomyces antibioticus and Streptomyces chrysomallus, the actinomycin biosynthetic gene cluster encodes the necessary NRPS enzymes. nih.govmdpi.com These enzymes select, activate, and incorporate specific amino acid precursors into the growing peptide chain. Studies have confirmed that the cellular pool of isoleucine isomers, including D-alloisoleucine, serves as the source for the D-isoleucine and N-methyl-L-alloisoleucine residues. nih.gov The incorporation process involves specific NRPS modules that recognize the precursor, which may be N-methyl-D-alloisoleucine itself or a related isomer that is subsequently modified on the enzyme complex.

The integration of N-methylated and D-amino acids into peptide antibiotics is a strategy used by microorganisms to enhance the therapeutic properties of these molecules. N-methylation can increase hydrophobicity and, by removing the amide proton, eliminate hydrogen bonding capabilities, which can alter the peptide's conformation and stability. nih.gov Similarly, the inclusion of D-amino acids confers resistance to degradation by proteases, which typically recognize only L-amino acid residues. mdpi.com

Mechanistically, NRPS enzymes are responsible for these modifications. The integration of N-methyl-D-alloisoleucine involves several specialized enzymatic domains within the NRPS machinery:

Adenylation (A) domain: Selects and activates the specific amino acid precursor (e.g., D-alloisoleucine).

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a thioester linkage.

N-methyltransferase (NMT) domain: If not already methylated, this domain catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to the amino group of the tethered amino acid.

Epimerization (E) domain: Can convert an L-amino acid tethered to a T-domain into its D-enantiomer.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

The precise sequence of methylation and epimerization can vary between different NRPS systems. N-methyl-D-alloisoleucine could be formed prior to incorporation or synthesized in situ on the NRPS enzyme from a precursor like L-isoleucine or D-alloisoleucine.

Enzymatic Interactions and Reaction Mechanisms

The metabolism and utilization of N-methyl-D-alloisoleucine are governed by its interactions with various amino acid metabolizing enzymes. The specificity of these enzymes determines the metabolic fate of this unusual amino acid.

Branched-Chain Amino Acid Aminotransferase (BCAT): BCATs are enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) to their corresponding α-keto acids. nih.govnih.gov This reaction is a critical step in both the biosynthesis and catabolism of BCAAs. nih.gov While BCATs primarily act on L-isomers (leucine, isoleucine, valine), the reversibility of the reaction can lead to the formation of allo-isomers. nih.gov However, the presence of an N-methyl group on the amino nitrogen of N-methyl-D-alloisoleucine would prevent it from acting as a substrate for typical transamination reactions, as these require a primary amine for the Schiff base intermediate formation with the pyridoxal (B1214274) phosphate (B84403) cofactor.

D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. wikipedia.orgcore.ac.uk The enzyme is generally active towards neutral D-amino acids. wikipedia.org The substrate specificity of DAAO is crucial for its physiological roles, which include the degradation of the neuromodulator D-serine in the brain. nih.govfrontiersin.org While DAAO acts on a variety of D-amino acids, N-methylation of the amino group typically blocks or significantly reduces its activity. Therefore, N-methyl-D-alloisoleucine is expected to be a poor substrate, if at all, for D-amino acid oxidase, rendering it resistant to this catabolic pathway.

D-Hydantoinase: Hydantoinases are cyclic amidases that catalyze the hydrolytic ring cleavage of hydantoin (B18101) derivatives to produce N-carbamoyl-amino acids. nih.gov These enzymes are used industrially in the production of optically pure D- and L-amino acids. caltech.edu A D-hydantoinase can be used to convert L-isoleucine hydantoin into N-carbamoyl-D-allo-isoleucine, which is then further processed to yield D-alloisoleucine. google.com The substrate specificity of hydantoinases is directed at the hydantoin ring structure. N-methyl-D-alloisoleucine itself would not be a substrate for a hydantoinase; rather, the enzyme acts on a precursor in a synthetic pathway that could lead to the production of D-alloisoleucine, a potential precursor for N-methyl-D-alloisoleucine.

Table 2: Predicted Reactivity of N-methyl-D-alloisoleucine with Metabolizing Enzymes

| Enzyme | Typical Substrate(s) | Predicted Reactivity with N-methyl-D-alloisoleucine | Rationale |

|---|---|---|---|

| Branched-Chain Amino Acid Aminotransferase (BCAT) | L-Isoleucine, L-Leucine, L-Valine | None | N-methylation blocks the primary amine required for the transamination reaction. nih.gov |

| D-Amino Acid Oxidase (DAAO) | Neutral D-amino acids (e.g., D-Alanine, D-Serine) | Very Low to None | N-methylation of the substrate's amino group typically prevents oxidation by DAAO. wikipedia.org |

Investigations into Non-Enymatic Formation Mechanisms of N-Acetylated Amino Acid Conjugates

While research directly investigating the non-enzymatic formation of D-Alloisoleucine, N-methyl- is not extensively documented, broader studies into the non-enzymatic formation of N-acetylated amino acid (N-AcAA) conjugates offer plausible mechanisms. In various biological contexts, the acetylation of amino acids can occur without the involvement of enzymes, a process driven by the chemical reactivity of certain metabolites.

One primary mechanism involves the reaction of amino acids with acetyl coenzyme A (AcCoA), a central molecule in metabolism. nih.gov AcCoA possesses a high-energy thioester bond, making it a potent acetyl group donor. nih.gov Under physiological conditions, the ε-amino group of lysine (B10760008) residues in proteins, and potentially the α-amino group of free amino acids, can nucleophilically attack the carbonyl carbon of the acetyl group in AcCoA, leading to N-acetylation. nih.govnih.gov This reaction is dependent on factors such as the concentration of AcCoA and the pH of the environment. nih.gov

Another proposed non-enzymatic pathway involves the interaction of 2-keto acids and ammonia. mdpi.com Although the in vivo occurrence of this reaction is still under investigation, in vitro experiments have demonstrated the formation of N-AcAA conjugates under acidic conditions that can mimic certain sample preparation processes for metabolic analysis. mdpi.com While these studies did not specifically use precursors for D-Alloisoleucine, N-methyl-, they establish a proof of principle for the non-enzymatic synthesis of N-acetylated amino acids from keto-acid precursors. mdpi.com The reactivity of acyl-adenylates, another class of activated acyl donors, has also been shown to be higher than acyl-CoA thioesters for the acylation of amino groups, presenting another potential non-enzymatic route. researchgate.net

It is important to note that the non-enzymatic formation of these conjugates can be significant, particularly in pathological conditions where the concentrations of reactive metabolites are elevated. mdpi.com The accumulation of such non-enzymatically formed products can have various physiological consequences.

Comparative Biochemical Studies Across Diverse Organisms and Systems

Metabolism in Bacterial Systems (e.g., Pseudomonas putida)

The metabolism of N-methylated amino acids in Pseudomonas putida, a bacterium known for its diverse metabolic capabilities, is an area of ongoing research. While direct studies on the metabolism of D-Alloisoleucine, N-methyl- are scarce, research on the degradation of other N-methylated compounds in this organism provides valuable insights. For instance, some Pseudomonas putida strains can utilize N-methylpurines, such as caffeine, as their sole source of carbon and nitrogen. nih.govsemanticscholar.org The metabolic pathway in these strains involves the hydrolytic removal of the methyl groups, producing methanol (B129727) and the corresponding unmethylated xanthine. nih.govsemanticscholar.org The methanol is then likely oxidized to carbon dioxide through a series of dehydrogenase enzymes. nih.gov

This demethylation strategy could be a potential metabolic route for N-methyl-amino acids in P. putida. The bacterium possesses a wide array of enzymes, including aminotransferases and dehydrogenases, that are involved in nitrogen metabolism and could potentially act on N-methylated amino acids. asm.orgdtu.dk Functional genomic studies using techniques like random barcode transposon sequencing have been employed to identify genes involved in the assimilation of various nitrogen-containing compounds, which could be extended to elucidate the pathways for N-methyl-amino acid metabolism. asm.orgdtu.dk

The biogenetic origin of N-methyl-l-alloisoleucine residues in actinomycins, which are produced by actinomycetes, has been studied, indicating that various stereoisomers of isoleucine can serve as precursors. asm.orgnih.gov This suggests the existence of enzymatic machinery capable of both isomerization and N-methylation of isoleucine-related structures in microorganisms.

Role in Plant-Microbe Interactions (e.g., N-Acetyl-D-Alloisoleucine in controlling Fusarium asiaticum)

In the realm of plant-microbe interactions, N-Acetyl-D-Alloisoleucine has been identified as a significant compound in the biological control of strawberry black root rot, a disease caused by the fungus Fusarium asiaticum. mdpi.com This compound was isolated from the fermentation broth of Bacillus subtilis S-16, a bacterium with known antifungal properties. mdpi.comresearchgate.net

N-Acetyl-D-Alloisoleucine exhibits a direct inhibitory effect on the growth of F. asiaticum. mdpi.com Microscopic examination has revealed that treatment with this compound causes the mycelia of the fungus to become shriveled and deformed. mdpi.comresearchgate.net

Beyond its direct antifungal activity, N-Acetyl-D-Alloisoleucine also plays a role in inducing systemic resistance in the strawberry plant. mdpi.com Studies have shown that treatment with N-Acetyl-D-Alloisoleucine leads to the upregulation of defense-related genes in strawberry roots, specifically the NPR1 and PDF1 genes. mdpi.com The activation of these genes is indicative of the plant's enhanced disease resistance response. This dual mode of action—direct inhibition of the pathogen and enhancement of the host's defense mechanisms—highlights the potential of N-Acetyl-D-Alloisoleucine as a biocontrol agent for plant diseases. mdpi.com The emergence of fungicide resistance in many plant pathogens further underscores the importance of developing alternative control strategies like this. nih.gov

Applications in Peptide Chemistry and Biomolecule Engineering Research

Strategic Incorporation into Synthetic Peptides and Peptidomimetics

The incorporation of N-methyl-D-alloisoleucine into peptide sequences is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. This modification is particularly valuable for improving metabolic stability, bioavailability, and receptor specificity.

The synthesis of peptides containing N-methylated amino acids like N-Me-D-allo-Ile presents unique challenges. The steric hindrance caused by the N-methyl group can impede the efficiency of peptide bond formation during standard solid-phase peptide synthesis (SPPS). To overcome this, specialized coupling reagents are often employed to facilitate the reaction.

| Challenge in Synthesis | Common Solutions |

| Steric Hindrance | Use of high-energy coupling reagents (e.g., HATU, HBTU). |

| Slow Reaction Kinetics | Extended coupling times and elevated temperatures. |

| Aggregation of N-methylated peptides | Use of pseudoprolines and other disrupting elements. |

This interactive table summarizes common strategies to address challenges in synthesizing N-methylated peptides.

The strategic placement of N-Me-D-allo-Ile can lead to peptidomimetics with significantly improved pharmacokinetic profiles. N-methylation protects the amide bond from proteolytic degradation by enzymes that would otherwise cleave the peptide backbone, thereby extending the molecule's half-life in biological systems. nih.govscbt.com

Influence on Peptide Conformation, Stability, and Interactions

The introduction of N-methyl-D-alloisoleucine has a profound impact on the conformational properties of a peptide. The N-methyl group eliminates the amide proton, which is a crucial hydrogen bond donor. This prevents the formation of common secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability. scbt.com

Instead, the presence of an N-methylated residue often induces a "turn" or "kink" in the peptide backbone. This conformational restriction can be strategically used to lock a peptide into a specific three-dimensional shape that is optimal for binding to a biological target. The D-configuration of the alloisoleucine further influences the local geometry, providing an additional layer of conformational control. researchgate.net

Key Conformational Effects of N-Methylation:

Disruption of Secondary Structures: Prevents the formation of α-helices and β-sheets.

Induction of β-turns: Promotes folded conformations.

Increased Conformational Rigidity: Can lock the peptide into a specific bioactive conformation.

Enhanced Enzymatic Stability: The N-methyl group sterically hinders protease access to the amide bond. nih.gov

Peptides containing D-amino acids, including D-alloisoleucine, have been investigated for their antimicrobial properties. The incorporation of D-amino acids can make peptides resistant to degradation by bacterial proteases, a common defense mechanism in microorganisms.

The general mechanism of action for many antimicrobial peptides (AMPs) involves interaction with and disruption of the bacterial cell membrane. mdpi.commdpi.com Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov Upon reaching a sufficient concentration, the peptides can disrupt the membrane integrity through various proposed models:

Barrel-Stave Model: Peptides insert into the membrane to form a pore, similar to the staves of a barrel.

Toroidal Pore Model: Peptides and lipids together form a pore, with the lipid head groups bending inward.

Carpet Model: Peptides accumulate on the membrane surface like a carpet, disrupting the membrane at a critical concentration.

Some antimicrobial peptides are also known to translocate across the bacterial membrane and act on intracellular targets, such as inhibiting DNA, RNA, or protein synthesis. mdpi.comnih.gov The enhanced stability and altered conformation conferred by N-methyl-D-alloisoleucine could potentially influence the peptide's ability to reach and interact with such intracellular targets.

Utilization as a Research Building Block for Novel Molecular Probes and Templates

In the field of biomolecule engineering, N-methyl-D-alloisoleucine can be used as a specialized building block for the creation of novel molecular probes and templates. The conformational constraints imposed by this amino acid are valuable for designing structured scaffolds that can present specific functional groups in a defined spatial orientation.

For example, by incorporating N-methyl-D-alloisoleucine into a peptide sequence, researchers can create a stable turn structure. This structure can then serve as a template, or scaffold, onto which other chemical moieties (pharmacophores) can be attached. This approach is central to the rational design of peptidomimetics that can mimic the binding epitope of a larger protein, allowing for the development of small-molecule drugs that can modulate protein-protein interactions.

The unique properties of N-methyl-D-alloisoleucine also make it a candidate for inclusion in chemical probes designed to study biological systems. For instance, a peptide-based probe containing this residue would have enhanced resistance to degradation in cellular assays, ensuring that the probe remains intact to interact with its intended target.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of stereoisomers. The subtle differences in the three-dimensional arrangement of atoms in diastereomers and enantiomers necessitate specialized chromatographic methods for their resolution.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomeric mixtures of amino acids and their derivatives. nih.gov Because diastereomers have different physical properties, they can often be separated on standard achiral stationary phases, such as C8 or C18 reversed-phase columns. nih.gov The separation relies on the differential interactions of the diastereomers with the stationary phase, which can be influenced by subtle changes in their secondary structure and hydrophobicity. nih.gov For instance, the retention behavior of peptides containing single substitutions of isoleucine stereoisomers can be effectively resolved using conventional reversed-phase HPLC (RP-HPLC). nih.gov

To enhance separation, precolumn derivatization with a chiral reagent is a common strategy. This process converts a mixture of enantiomers into a mixture of diastereomers, which can then be separated on an achiral column. nih.gov Reagents like Marfey's reagent (FDAA) and others have been widely used for this purpose. nih.gov The resulting diastereomeric derivatives of N-methyl-D-alloisoleucine and its stereoisomers would exhibit different retention times, allowing for their quantification. nih.gov The combination of derivatization with sensitive detection methods like mass spectrometry (HPLC-ESI-MS) provides a robust platform for the analysis of complex mixtures containing N-methylated amino acid stereoisomers. nih.govnih.gov

Mixed-mode chromatography, which utilizes multiple interaction mechanisms (e.g., hydrophobic and ion-exchange), can also be highly effective for resolving challenging diastereomers like isoleucine and allo-isoleucine with a simple mobile phase. sielc.com

Gas Chromatography–Mass Spectrometry (GC-MS) is a highly sensitive method for the separation and identification of amino acid enantiomers, including N-methylated variants. cat-online.com For GC analysis, the polar amino acids must first be converted into volatile and thermally stable derivatives. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group using achiral reagents. cat-online.comsigmaaldrich.com

The resulting derivatives are then separated on a chiral stationary phase. cat-online.comnih.gov Chiral capillary columns, such as those coated with Chirasil-L-Val, are commonly employed and demonstrate excellent enantiomeric selectivity for a wide range of amino acid derivatives. nih.govnih.gov The separated enantiomers are subsequently detected by a mass spectrometer, which provides both quantification and structural information based on their mass fragmentation patterns. nih.gov This method is suitable for determining the enantiomeric purity of amino acids and can detect minor enantiomeric impurities. researchgate.net The use of different derivatization reagents and chiral columns can be optimized to achieve the desired separation for specific N-methylated amino acids like N-methyl-D-alloisoleucine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectrometry for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural elucidation of organic molecules. It is particularly powerful for assigning the relative stereochemistry of diastereomers like isoleucine and allo-isoleucine derivatives. rsc.orgnih.gov

The stereochemical difference between isoleucine and allo-isoleucine isomers at the β-carbon (Cβ) leads to distinct NMR spectral characteristics for the nuclei at the α-carbon (Cα). A straightforward analysis of ¹H and ¹³C NMR spectra allows for the differentiation of these diastereomers by examining the chemical shifts (δ) and coupling constants (J) associated with the α-proton and α-carbon. rsc.orgrsc.org

Studies have shown that for a pair of diastereomers, the ¹H chemical shift of the α-proton (α-CH) in the D-allo-isoleucine derivative consistently appears at a higher field (lower ppm value) compared to the corresponding L-isoleucine derivative. rsc.org Similarly, the ¹³C chemical shift of the α-carbon in the D-allo-isoleucine derivative is found at a lower chemical shift than that for the L-isoleucine derivative, often by more than 1 ppm. rsc.org

Furthermore, the coupling constants provide valuable stereochemical information. The ³JCH–CH coupling constants for the L-isoleucine diastereomer α-CH are consistently larger than those for the D-allo-isoleucine diastereomer. rsc.org These reliable differences in NMR parameters, applicable even to N-methylated derivatives, allow for the unambiguous assignment of the isoleucine/alloisoleucine stereochemistry. rsc.org

| Parameter | Isoleucine Stereoisomer | Alloisoleucine Stereoisomer | Key Differentiating Feature |

|---|---|---|---|

| ¹H Chemical Shift (α-H) | Lower Field (Higher ppm) | Higher Field (Lower ppm) | α-H of alloisoleucine is upfield. |

| ¹³C Chemical Shift (α-C) | Lower Field (Higher ppm) | Higher Field (Lower ppm) | α-C of alloisoleucine is upfield (>1 ppm difference). |

| ³JCH–CH Coupling Constant | Larger Value | Smaller Value | Coupling constant is larger for isoleucine. |

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a common side reaction during peptide synthesis and other chemical transformations. researchgate.netnih.gov The distinct NMR signatures of isoleucine and allo-isoleucine diastereomers provide a direct method for monitoring and quantifying the extent of epimerization at the α-carbon. rsc.org

During a synthetic reaction involving a pure N-methyl-isoleucine stereoisomer, the formation of its N-methyl-alloisoleucine epimer can be readily detected by ¹H NMR spectroscopy. rsc.org The appearance and integration of a new peak corresponding to the α-proton of the allo-isoleucine diastereomer allows for a straightforward calculation of the epimerization level. rsc.org This in-situ monitoring is highly valuable for optimizing reaction conditions (e.g., coupling reagents, bases, temperature) to minimize this undesirable side reaction. rsc.orgnih.gov The product ratios measured by ¹H NMR can be confirmed by HPLC, providing a comprehensive assessment of the stereochemical integrity of the reaction products. rsc.org

Mass Spectrometry-Based Quantification Methods for Research Samples

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary technique for the sensitive and specific quantification of metabolites, including N-methylated amino acids, in complex research samples. nih.govnih.gov Methylation is a significant post-translational modification, and the ability to accurately measure methylated compounds is crucial in fields like metabolomics. nih.gov

For the quantification of N-methyl-D-alloisoleucine, a targeted LC-MS/MS method would be developed. This involves optimizing the chromatographic separation from its isomers and other matrix components, followed by detection using tandem mass spectrometry. nih.gov In MS/MS, the precursor ion corresponding to protonated N-methyl-D-alloisoleucine is selected and fragmented to produce characteristic product ions. nih.gov The transition from the precursor ion to a specific product ion is monitored, providing high selectivity and sensitivity. nih.gov Isomeric and isobaric N-methyl amino acids can often be differentiated by their unique MS/MS fragmentation spectra. nih.gov

Quantitative analysis can be performed using label-based or label-free approaches. mtoz-biolabs.com Label-based methods, such as using a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled N-methyl-D-alloisoleucine), offer the highest accuracy and precision by correcting for variations in sample preparation and instrument response. mtoz-biolabs.com Label-free methods compare the mass spectrometry signal intensities of the analyte across different samples and are useful for high-throughput quantitative studies. mtoz-biolabs.com These MS-based methods are essential for determining the concentration of N-methyl-D-alloisoleucine in various research contexts, from synthetic reaction mixtures to biological extracts.

Spectroscopic and Diffraction Methods for Absolute Configuration Determination (e.g., Circular Dichroism, X-ray Crystallography)

The determination of the absolute configuration of a chiral molecule is the definitive assignment of the spatial arrangement of its atoms. For N-methyl-D-alloisoleucine, this involves confirming the (2R, 3S) configuration of its stereocenters. Spectroscopic and diffraction methods are the primary tools for this purpose.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com This differential absorption, or CD signal, is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters.

In principle, the absolute configuration of N-methyl-D-alloisoleucine can be determined by comparing its experimental CD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations. nih.gov The N-methyl group, while not a traditional chromophore, alters the electronic environment of the alpha-carbon and the carboxyl group, influencing the CD spectrum. The sign and intensity of the Cotton effects in the spectrum are directly related to the spatial arrangement of the groups around the chiral centers. For N-methylated amino acids, complexation with metal ions like Cu(II) can create defined structures that produce strong, predictable CD signals, allowing for unambiguous assignment of the absolute configuration based on the sign of the observed bisignate spectrum. nih.gov

X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. nih.gov The method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the calculation of a precise electron density map and, consequently, the exact position of each atom in space. nih.gov

For N-methyl-D-alloisoleucine, obtaining a suitable single crystal would allow for the direct visualization of its molecular structure. The analysis would confirm the relative positions of the methyl, ethyl, carboxyl, and N-methylamino groups around the two chiral carbons, thereby unequivocally establishing its D-alloisoleucine configuration. While the technique is powerful, the primary challenge often lies in growing a high-quality crystal suitable for diffraction analysis. nih.gov

| Technique | Principle of Operation | Application to N-methyl-D-alloisoleucine | Key Considerations |

|---|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | The CD spectrum would provide a unique spectroscopic fingerprint. The sign of the Cotton effect can be correlated to the (2R, 3S) configuration, often aided by theoretical calculations or derivatization. mtoz-biolabs.comnih.gov | Requires a chromophore near the stereocenter; the N-methyl and carboxyl groups can serve this purpose. The signal may be weak, requiring derivatization for enhancement. |

| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal to determine the precise arrangement of atoms in 3D space. nih.gov | Provides a definitive, unambiguous determination of the absolute stereochemistry by generating a detailed molecular model. | The primary challenge is the successful growth of a single, high-quality crystal of the compound. nih.gov |

Applications in Geochronology (Amino Acid Racemization Dating Techniques)

Amino acid racemization (AAR) dating is a geochronological technique used to estimate the age of fossilized biological materials over Quaternary timescales (up to ~2 million years). wikipedia.orgnau.edu The method is based on the slow, time-dependent conversion of L-amino acids, present in living organisms, to their D-enantiomers after death, a process known as racemization. shawnee.edu

The epimerization of L-isoleucine to D-alloisoleucine is a cornerstone of AAR dating. wikipedia.org Isoleucine has two chiral centers, and the conversion (epimerization) at the alpha-carbon produces the diastereomer D-alloisoleucine. The ratio of D-alloisoleucine to L-isoleucine (A/I ratio) in a fossil increases with age until it reaches an equilibrium value of approximately 1.3. wikipedia.org This reaction is highly dependent on environmental factors, particularly temperature, which is the most significant variable influencing the rate of epimerization. wikipedia.org

While the isoleucine-to-alloisoleucine reaction is well-established, the application of its N-methylated counterpart in geochronology is not a standard method and remains hypothetical. The presence of the N-methyl group on the amine would theoretically not prevent the epimerization process, which involves the abstraction of the proton at the alpha-carbon. nih.gov However, the N-methyl group would alter the electronic properties and steric hindrance around the alpha-carbon, which could significantly change the rate of epimerization compared to the non-methylated form.

For N-methyl-D-alloisoleucine to be used in dating, the following would need to be established through extensive research:

Predictable Kinetics: The rate of epimerization from a precursor (e.g., N-methyl-L-isoleucine) to N-methyl-D-alloisoleucine must be determined under various temperature conditions.

Closed System Behavior: The N-methylated amino acids must be shown to remain within the fossil matrix (e.g., shell carbonate or bone collagen) without significant leaching or contamination.

Analytical Resolution: Robust analytical methods would be required to accurately separate and quantify the N-methylated diastereomers.

Studies on N-methylated amino acids in other contexts have shown they can undergo substantial racemization under certain conditions, such as in the presence of strong acids. consensus.app This confirms the chemical feasibility of the epimerization reaction but underscores the need for careful calibration if it were to be applied to geochronology.

| Feature | Isoleucine Epimerization (Established Method) | N-methyl-isoleucine Epimerization (Hypothetical) |

|---|---|---|

| Reactant | L-Isoleucine | N-methyl-L-isoleucine |

| Product | D-Alloisoleucine | N-methyl-D-alloisoleucine |

| Measured Ratio | D-Alloisoleucine / L-Isoleucine (A/I) | N-methyl-D-alloisoleucine / N-methyl-L-isoleucine |

| Primary Rate Factor | Temperature history of the fossil. wikipedia.org | Presumed to be temperature, but the kinetic parameters would be different from the standard reaction. |

| Current Status | Widely used and accepted technique in Quaternary geochronology. nau.edu | Not currently used; requires foundational research to validate its kinetics and reliability as a dating tool. |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Routes

The synthesis of N-methylated amino acids is complex, facing challenges in achieving regiospecific mono-N-methylation and preventing racemization. monash.eduresearchgate.netnih.gov The presence of two stereocenters in D-Alloisoleucine, N-methyl- further complicates its stereoselective synthesis. While several methods for N-methylation and the synthesis of isoleucine stereoisomers exist, future research will focus on developing more streamlined and efficient routes that are applicable to a wider range of functionalized molecules. monash.eduresearchgate.netrsc.org

Key areas for future development include:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries to catalytic methods will be a major focus. This includes the development of novel chiral catalysts for C-H bond activation and methylation that can control the stereochemistry at both the α- and β-carbons simultaneously. uef.fi

Enzymatic and Chemo-enzymatic Routes: Biocatalysis offers a promising "green chemistry" alternative to traditional organic synthesis. nih.gov Future work may involve engineering enzymes or discovering novel biocatalysts for the direct N-methylation of D-Alloisoleucine or its precursors with high stereoselectivity, potentially reducing the need for extensive protecting group chemistry. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, reduced reaction times, and enhanced safety. Developing flow-based processes for the multi-step synthesis of D-Alloisoleucine, N-methyl- could enable more efficient and scalable production for research purposes.

Table 1: Comparison of Synthetic Strategies for N-Methylated Amino Acids and Future Research Focus

| Synthetic Strategy | Common Methods | Limitations & Challenges | Future Research Directions |

|---|---|---|---|

| Reductive Amination | Use of formaldehyde (B43269) with a reducing agent (e.g., formic acid in Eschweiler-Clarke reaction). researchgate.net | Harsh reaction conditions, potential for over-methylation (di-N-methylation), and byproduct formation. researchgate.netnih.gov | Development of milder, more selective reducing agents and catalyst systems. |

| Alkylation of Protected Amino Acids | N-alkylation of sulfonamides (e.g., o-NBS protected amines) followed by deprotection. monash.eduresearchgate.net | Requires multiple protection/deprotection steps; potential for racemization under harsh conditions. monash.edunih.gov | Designing novel protecting groups that are easily introduced and removed under mild, racemization-free conditions. |

| Intermediate-Based Methods | Synthesis via intermediates like 5-oxazolidinones. acs.org | Can be a multi-step process; substrate scope may be limited for complex amino acids. acs.org | Expanding the substrate scope and streamlining the synthetic sequence for greater efficiency. |

| Biocatalysis | Use of N-methyl-L-amino acid dehydrogenase (NMAADH) in engineered microorganisms. nih.gov | Currently limited to specific substrates (e.g., N-methyl-L-alanine); requires metabolic engineering. nih.gov | Enzyme discovery and protein engineering to create biocatalysts for a broader range of N-methylated D-amino acids. |

Deeper Mechanistic Elucidation of N-Methyl-D-Alloisoleucine's Role in Underexplored Biochemical Pathways

While N-methylated amino acids are known constituents of many natural bioactive peptides, the specific biochemical pathways involving D-Alloisoleucine, N-methyl- are largely uncharacterized. researchgate.netnih.gov N-methylation is known to significantly alter the properties of peptides, enhancing their proteolytic stability, membrane permeability, and conformational rigidity. researchgate.netpeptide.comresearchgate.net The D-allo configuration adds another layer of structural uniqueness.

Future research efforts will likely concentrate on:

Natural Product Biosynthesis: Studies have identified N-methyl-L-alloisoleucine as a residue in actinomycins, with L-alloisoleucine, D-alloisoleucine, and D-isoleucine acting as potential precursors. nih.gov A key research avenue is to investigate whether similar biosynthetic pathways in other microorganisms, such as bacteria or fungi, produce secondary metabolites containing N-methyl-D-alloisoleucine and to elucidate the enzymatic machinery responsible.

Metabolomics and Biomarker Discovery: The presence of L-alloisoleucine in plasma is a key diagnostic marker for maple syrup urine disease (MSUD), arising from the transamination of L-isoleucine. hmdb.caresearchgate.net Future research could employ advanced chiral metabolomics to screen for the presence of N-methyl-D-alloisoleucine in various biological fluids and tissues to determine if it is an endogenous metabolite and whether its levels correlate with specific physiological or pathological states.

Functional Roles in Peptidomimetics: The incorporation of N-methylated amino acids into synthetic peptides is a strategy used to design new drug candidates with improved pharmacological properties. researchgate.netresearchgate.net Investigating how the inclusion of N-methyl-D-alloisoleucine specifically impacts peptide structure, receptor binding affinity, and selectivity will be crucial for its potential application in drug design. researchgate.net

Table 2: Known Functions of Related Amino Acids and Potential Research Areas for N-Methyl-D-Alloisoleucine

| Compound/Class | Known Biological Roles/Significance | Potential Research Questions for N-Methyl-D-Alloisoleucine |

|---|---|---|

| N-Methylated Amino Acids (General) | Increase peptide stability against proteases, enhance lipophilicity and bioavailability, constrain peptide conformation. nih.govresearchgate.netpeptide.com | Does incorporating N-methyl-D-alloisoleucine into a peptide sequence confer enhanced resistance to specific proteases? How does it modulate receptor agonist vs. antagonist activity? |

| D-Amino Acids | Act as signaling molecules in mammals (e.g., D-serine in neurotransmission); components of bacterial cell walls. nih.gov | Could N-methyl-D-alloisoleucine or peptides containing it act as novel signaling molecules in the nervous or endocrine systems? |

| L-Alloisoleucine | Diagnostic marker for Maple Syrup Urine Disease (MSUD). hmdb.canih.gov | Is N-methyl-D-alloisoleucine formed in vivo? If so, is its formation related to branched-chain amino acid metabolism or disorders like MSUD? |

| N-Methyl-L-Alloisoleucine | Component of actinomycin (B1170597), a class of polypeptide antibiotics produced by Streptomyces species. nih.gov | Is N-methyl-D-alloisoleucine a component of other, yet-to-be-discovered, microbial natural products with therapeutic potential? |

Advancements in Analytical Tools for Comprehensive Chiral Metabolomics in Research Samples

The detection and quantification of unusual, low-abundance amino acids like N-methyl-D-alloisoleucine in complex biological matrices is a significant analytical challenge. mdpi.comnih.gov Chiral metabolomics, the enantioselective measurement of metabolites, is a burgeoning field essential for understanding the distinct biological roles of stereoisomers. nih.govnih.govmdpi.com Future progress in this area depends on the continued development of more sensitive, selective, and high-throughput analytical techniques.

Emerging trends and future directions include:

Novel Chiral Stationary Phases (CSPs): The development of new CSPs for liquid chromatography (LC) and supercritical fluid chromatography (SFC) is a primary focus. mdpi.comacs.org The goal is to create columns with broader enantioselectivity, allowing for the baseline separation of a wider range of chiral molecules, including N-methylated and allo-configured amino acids, in a single analytical run.

Advanced Chiral Derivatizing Agents (CDAs): The indirect approach, where enantiomers are reacted with a chiral agent to form diastereomers, remains a powerful strategy. nih.govmdpi.com Research is focused on designing new CDAs that react quickly and quantitatively without racemization, enhance ionization efficiency for mass spectrometry (MS), and provide predictable elution patterns to facilitate identification. researchgate.netnih.gov

High-Resolution Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. acs.orgacs.org Coupling IM-MS with LC and chiral derivatization can provide an additional dimension of separation, enabling the resolution of isomeric and diastereomeric compounds that are difficult to separate by chromatography alone. acs.org

Untargeted Chiral Metabolomics Strategies: Current methods are often targeted. Future advancements will focus on developing robust untargeted workflows. researchgate.net This involves using paired enantiomeric derivatizing agents to create a "chiral signature" that allows for the confident identification of chiral metabolites in complex samples without relying on pre-existing analytical standards. researchgate.net

Table 3: Comparison of Analytical Platforms for Chiral Metabolomics

| Analytical Technique | Principle | Strengths for N-Methyl-D-Alloisoleucine Analysis | Current Limitations/Areas for Advancement |

|---|---|---|---|

| Gas Chromatography (GC-MS) | Separation of volatile derivatives on a chiral stationary phase. mdpi.com | High chromatographic resolution for many amino acid enantiomers. mdpi.com | Requires derivatization to increase volatility; high temperatures can risk degradation or racemization. |

| Liquid Chromatography (LC-MS) | Separation using a chiral stationary phase (direct) or after derivatization (indirect). mdpi.com | Highly versatile, compatible with a wide range of polar and non-polar compounds; direct analysis of biological fluids. | Co-elution in complex matrices can lead to ion suppression; need for more universal CSPs. |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field using a chiral selector in the buffer. nih.govacs.org | Requires minimal sample volume; high separation efficiency; orthogonal to chromatography. nih.gov | Lower concentration sensitivity compared to LC-MS; reproducibility can be challenging. |

| Ion Mobility-MS (IM-MS) | Separation of gas-phase ions based on their collision cross-section. acs.org | Rapid, gas-phase separation of diastereomers; can resolve isomers not separated by LC. acs.orgacs.org | Limited resolving power for some enantiomers without derivatization; still an emerging technology. |

Application of Computational Biology and Artificial Intelligence in Predicting Interactions and Conformational Dynamics of N-Methyl-D-Alloisoleucine-Containing Molecules

Computational modeling has become an indispensable tool in understanding molecular interactions. nih.gov For a unique amino acid like N-methyl-D-alloisoleucine, which imposes significant conformational constraints on a peptide backbone, computational and artificial intelligence (AI) approaches are critical for predicting its structural and functional impact.

Future applications in this domain will leverage:

Advanced AI/Machine Learning (AI/ML) Models: While models like AlphaFold2 have revolutionized protein structure prediction, their application to short peptides and those containing non-proteinogenic amino acids is an active area of research. nih.govarxiv.orgnih.gov Newer models, such as PepFlow, are being developed specifically to predict the dynamic ensemble of conformations that peptides can adopt, which is crucial for understanding the behavior of flexible molecules containing N-methylated residues. utoronto.ca

Molecular Dynamics (MD) Simulations: Large-scale MD simulations, enhanced by AI, can provide detailed insights into how the inclusion of N-methyl-D-alloisoleucine affects the conformational landscape of a peptide. oup.com These simulations can predict preferred folding patterns, flexibility, and the dynamics of interaction with biological targets like receptors or enzymes. oup.com

Structure-Based Drug Design: By accurately modeling the conformation of peptides containing N-methyl-D-alloisoleucine, computational tools can guide the design of peptidomimetics with enhanced binding affinity and selectivity. nih.gov AI can predict how the specific steric and electronic properties of this residue will influence interactions within a binding pocket, accelerating the discovery of new therapeutic leads. oup.com

Q & A

Q. How is D-Alloisoleucine, N-methyl- identified and distinguished from its stereoisomers in experimental settings?

- Methodological Answer : Identification relies on chiral chromatography (e.g., LC-MS) combined with tandem mass spectrometry to resolve stereoisomers. For example, Dietzen et al. (2008) demonstrated rapid amino acid profiling using LC-MS/MS, which differentiates D-alloisoleucine from L-isoleucine based on retention times and fragmentation patterns . Stereochemical validation requires nuclear magnetic resonance (NMR) to confirm configurations at the 2R,3S positions, as outlined for N-Acetyl-D-alloisoleucine in structural studies .

Q. What are the established synthetic routes for N-methyl-D-alloisoleucine, and what are their limitations?

- Methodological Answer : Synthesis typically involves stereoselective alkylation of chiral auxiliaries or enzymatic resolution. For instance, N-Acetyl-D-alloisoleucine (a related compound) is synthesized via acetylation of D-alloisoleucine, requiring strict control of reaction conditions to avoid racemization . Challenges include low yields in stereospecific steps and purification difficulties due to similar physicochemical properties of diastereomers. Protecting groups (e.g., Fmoc in L-Alloisoleucine derivatives) are often employed to enhance selectivity .

Advanced Research Questions

Q. What analytical challenges arise when quantifying N-methyl-D-alloisoleucine in complex biological matrices, and how are they mitigated?